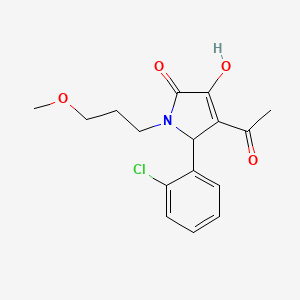![molecular formula C23H18N4O4 B15001458 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B15001458.png)
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide is a chemical compound known for its applications as a UV absorber and stabilizer. It is commonly used in polymers, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects by absorbing UV radiation and dissipating the energy as heat, thereby preventing the degradation of the material it is incorporated into. The benzotriazole moiety is responsible for the UV absorption, while the phenoxy and acetamide groups contribute to the stability and solubility of the compound in various matrices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another UV absorber used in plastics and coatings.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Similar structure with an allyl group instead of the acetamide moiety.
Uniqueness
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide is unique due to its specific combination of UV-absorbing benzotriazole and stabilizing acetamide groups, which provide enhanced UV protection and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H18N4O4 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C23H18N4O4/c1-14-6-9-21(20(10-14)27-25-18-4-2-3-5-19(18)26-27)30-13-22(28)24-16-7-8-17-15(11-16)12-31-23(17)29/h2-11H,12-13H2,1H3,(H,24,28) |
Clé InChI |
JREDEVAFDOTUTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)OC3)N4N=C5C=CC=CC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B15001398.png)
![(8xi,11alpha,17beta)-17-Ethynyl-11-[(methylsulfanyl)methoxy]estra-1,3,5(10)-triene-3,17-diyl diacetate](/img/structure/B15001406.png)
![1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15001413.png)
![2-amino-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B15001421.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15001424.png)
![2-((4-chlorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001427.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001428.png)
![7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001429.png)
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15001438.png)
![Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-](/img/structure/B15001440.png)
![7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001450.png)
![7-(2,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001457.png)

![1-(6-chloropyridazin-3-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15001462.png)
